molecular formula C6H2F3N3 B1429779 6-Trifluoromethyl-pyridazine-3-carbonitrile CAS No. 1206524-27-7

6-Trifluoromethyl-pyridazine-3-carbonitrile

Cat. No.: B1429779
CAS No.: 1206524-27-7
M. Wt: 173.1 g/mol
InChI Key: MWVDPHAXQYWTJH-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-pyridazine-3-carbonitrile is a heterocyclic organic compound characterized by a pyridazine ring substituted with a trifluoromethyl group at the 6-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with trifluoromethylating agents and subsequent substitution with a cyano group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature, pressure, and reagent addition are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-pyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The trifluoromethyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of base catalysts.

Major Products Formed

The major products formed from these reactions include pyridazine derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

6-Trifluoromethyl-pyridazine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and agrochemicals

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-pyridazine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The cyano group can form hydrogen bonds or interact with active sites of enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group, known for its broad pharmacological activities.

    Trifluoromethyl-pyridines: Compounds with a trifluoromethyl group on a pyridine ring, used in medicinal chemistry.

Uniqueness

6-Trifluoromethyl-pyridazine-3-carbonitrile is unique due to the combination of a trifluoromethyl group and a cyano group on the pyridazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-2-1-4(3-10)11-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDPHAXQYWTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-27-7
Record name 6-(trifluoromethyl)pyridazine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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